molecular formula C12H8Cl2N2 B097553 Diazene, bis(3-chlorophenyl)- CAS No. 15426-14-9

Diazene, bis(3-chlorophenyl)-

Cat. No. B097553
CAS RN: 15426-14-9
M. Wt: 251.11 g/mol
InChI Key: ZAUXEPYLONOZEK-UHFFFAOYSA-N
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Description

Diazene, bis(3-chlorophenyl)-, also known as DCB, is an organic compound that has gained attention in the scientific community due to its potential applications in the field of medicine. DCB is a diazene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of Diazene, bis(3-chlorophenyl)- is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of DNA and RNA. Diazene, bis(3-chlorophenyl)- has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, Diazene, bis(3-chlorophenyl)- has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Biochemical And Physiological Effects

Diazene, bis(3-chlorophenyl)- has been shown to have both biochemical and physiological effects. Biochemically, Diazene, bis(3-chlorophenyl)- has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA. Physiologically, Diazene, bis(3-chlorophenyl)- has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

Diazene, bis(3-chlorophenyl)- has several advantages for lab experiments, including its low cost and ease of synthesis. However, Diazene, bis(3-chlorophenyl)- has several limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of Diazene, bis(3-chlorophenyl)-. One area of research is the development of new synthesis methods for Diazene, bis(3-chlorophenyl)- that are more efficient and environmentally friendly. Another area of research is the study of Diazene, bis(3-chlorophenyl)-'s potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the study of Diazene, bis(3-chlorophenyl)-'s potential use as a diagnostic tool in cancer imaging is an area of future research.

Synthesis Methods

Diazene, bis(3-chlorophenyl)- can be synthesized using various methods, including the reaction of 3-chloroaniline with sodium nitrite and hydrochloric acid, followed by the addition of copper powder. Another method involves the reaction of 3-chloroaniline with nitrous acid and copper powder. Diazene, bis(3-chlorophenyl)- can also be synthesized using the Sandmeyer reaction, which involves the reaction of 3-chloroaniline with sodium nitrite and hydrochloric acid, followed by the addition of cuprous chloride.

Scientific Research Applications

Diazene, bis(3-chlorophenyl)- has been studied extensively for its potential applications in the field of medicine. It has been shown to possess antimicrobial, antifungal, and anticancer properties. Diazene, bis(3-chlorophenyl)- has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, Diazene, bis(3-chlorophenyl)- has been studied for its potential use as a diagnostic tool in cancer imaging.

properties

IUPAC Name

bis(3-chlorophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2/c13-9-3-1-5-11(7-9)15-16-12-6-2-4-10(14)8-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUXEPYLONOZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5074006
Record name Diazene, bis(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazene, bis(3-chlorophenyl)-

CAS RN

15426-14-9
Record name Diazene, bis(3-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015426149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazene, bis(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5074006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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